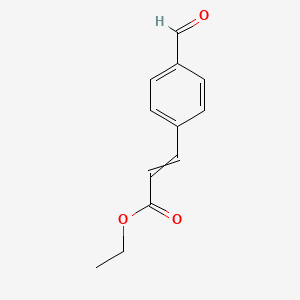
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE is an organic compound with the molecular formula C12H12O3 It is an ester derivative of cinnamic acid, characterized by the presence of an ethyl ester group and a formyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE can be synthesized through several methods. One common approach involves the condensation of ethyl cinnamate with formylating agents such as formic acid or formamide under acidic conditions. Another method includes the use of Vilsmeier-Haack reaction, where ethyl cinnamate reacts with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group .
Industrial Production Methods
Industrial production of ethyl 4-formylcinnamate typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ethyl 4-carboxycinnamate.
Reduction: Ethyl 4-hydroxymethylcinnamate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-formylcinnamate involves its interaction with biological membranes and enzymes. It can disrupt microbial cell walls and membranes, leading to cell lysis and death. The formyl group may also interact with specific enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE can be compared with other cinnamate derivatives such as:
Ethyl cinnamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 4-formylcinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its solubility and reactivity.
Cinnamic acid: The parent compound, which lacks both the ester and formyl groups, making it less versatile in synthetic applications.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 3-(4-formylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-9H,2H2,1H3 |
InChI Key |
PTLYUOHNLZBHKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














